molecular formula C11H11BrN2S B1215502 Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- CAS No. 6646-46-4

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro-

Cat. No.: B1215502
CAS No.: 6646-46-4
M. Wt: 283.19 g/mol
InChI Key: HTHGAIADRJRJOY-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro-, also known as Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro-, is a useful research compound. Its molecular formula is C11H11BrN2S and its molecular weight is 283.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Versatility

Imidazo[2,1-b]thiazole derivatives have been extensively explored for their therapeutic versatility, presenting a broad array of pharmacological activities. A comprehensive review by Shareef et al. (2019) highlights the significance of these derivatives in medicinal chemistry, noting their role in the development of new therapeutic agents that exhibit diverse pharmacological activities. These compounds are integral to several therapeutic agents, underscoring their potential in drug development (Shareef, Khan, Babu, & Kamal, 2019).

Antimicrobial Activities

Imidazole and its derivatives, including the imidazo[2,1-b]thiazole, have been recognized for their antimicrobial properties. Research indicates that imidazole compounds serve as raw materials for manufacturing antifungal drugs such as ketoconazole, highlighting their significance in addressing microbial resistance and the development of new antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).

Synthesis and Transformation

The synthesis and transformation of imidazo[2,1-b]thiazole derivatives have been a focus of chemical research, providing insight into their chemical and biological properties. Abdurakhmanova et al. (2018) review the methods for synthesizing 4-phosphorylated derivatives of 1,3-azoles, including imidazole, and their application in developing compounds with insectoacaricidal, antihypertensive, and other types of activity (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Catalysis and Synthesis of Nitrogen-Containing Heterocycles

Tandem catalysis has emerged as a potent methodology in the synthesis of nitrogen-containing heterocycles, including imidazo[2,1-b]thiazole derivatives. Campos and Berteina-Raboin (2020) review publications on tandem reactions leading to the formation of such heterocycles, providing a foundation for developing applications in medicinal chemistry (Campos & Berteina-Raboin, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for this compound could involve further studies on its mechanism of action, especially in relation to its antimicrobial and antituberculosis activities. Additionally, more research could be conducted to explore its potential applications in other areas, such as anticancer therapy .

Biochemical Analysis

Biochemical Properties

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against enzymes such as Mycobacterium tuberculosis pantothenate synthetase, which is essential for the survival of the bacterium . Additionally, imidazo[2,1-b]thiazole derivatives have demonstrated binding affinity to various proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes .

Cellular Effects

The effects of imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Furthermore, it influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, imidazo[2,1-b]thiazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by selectively targeting bacterial enzymes without affecting human cells .

Molecular Mechanism

At the molecular level, imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, molecular docking studies have revealed that this compound interacts with the active site of Mycobacterium tuberculosis pantothenate synthetase, inhibiting its function and thereby preventing the synthesis of essential metabolites . Additionally, imidazo[2,1-b]thiazole derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in the biosynthesis of essential metabolites, such as pantothenate synthetase in Mycobacterium tuberculosis . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biological effects . Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- exhibits specific subcellular localization, which influences its activity and function. This compound has been found to localize in the mitochondria, where it disrupts mitochondrial membrane potential and induces apoptosis in cancer cells . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its targeting and efficacy .

Properties

IUPAC Name

6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHGAIADRJRJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985103
Record name 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6646-46-4
Record name 4-Bromotetramisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006646464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-bromophenyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-BROMOTETRAMISOLE, (±)-
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